Bicyclo[3.2.2]nonan-1-ylmethanamine
Description
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
1-bicyclo[3.2.2]nonanylmethanamine |
InChI |
InChI=1S/C10H19N/c11-8-10-5-1-2-9(3-6-10)4-7-10/h9H,1-8,11H2 |
InChI Key |
VMYYFOCRYKQXNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)(CC2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.2]nonan-1-ylmethanamine can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptadiene, followed by high-pressure cycloaddition and thermal cycloreversion procedures . This method allows for the formation of the bicyclo[3.2.2]nonane core, which can then be functionalized to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of high-pressure reactors and efficient purification techniques, such as column chromatography, are common in industrial settings to produce this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.2]nonan-1-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclo[3.2.2]nonane framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Research Applications
Building Block in Organic Synthesis
Bicyclo[3.2.2]nonan-1-ylmethanamine serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows it to participate in various chemical reactions, making it valuable for creating complex organic molecules.
Types of Reactions:
- Oxidation: Converts the compound into ketones or carboxylic acids.
- Reduction: Produces alcohols or amines.
- Substitution: Facilitates the introduction of different functional groups onto its framework.
Common Reagents:
- Oxidizing Agents: Potassium permanganate, chromium trioxide.
- Reducing Agents: Lithium aluminum hydride.
- Nucleophiles: Halides or amines for substitution reactions.
Biological Applications
Potential Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer effects. Studies are ongoing to explore its efficacy against various pathogens and cancer cell lines.
Mechanism of Action:
The compound interacts with specific molecular targets, modulating enzyme or receptor activity to elicit biological responses. The exact pathways depend on the functional groups present on the compound.
Medicinal Applications
Therapeutic Agent Exploration
There is ongoing research into the potential of this compound as a therapeutic agent for various diseases. Its unique structure may contribute to novel drug development targeting specific biological pathways.
Industrial Applications
Material Development
In industry, this compound is utilized in developing new materials and serves as a precursor in synthesizing pharmaceuticals and agrochemicals.
Case Studies
-
Synthesis of Complex Organic Molecules:
A study demonstrated the use of this compound as a key intermediate in synthesizing complex organic compounds through Diels-Alder reactions under specific conditions, showcasing its utility in organic synthesis . -
Anticancer Activity Evaluation:
Preliminary studies have shown that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines, indicating potential for further development as anticancer agents .
Mechanism of Action
The mechanism of action of Bicyclo[3.2.2]nonan-1-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Bicyclic Compounds
Key Insights:
Ring Size and Rigidity :
- The [3.2.2] system offers intermediate rigidity between the highly strained [3.1.0] and the more flexible [2.2.2] systems. This balance may optimize receptor binding kinetics while maintaining metabolic stability .
- In contrast, [3.2.1] systems (e.g., SGLT2 inhibitors) prioritize planar geometries for enzyme active-site interactions .
Pharmacological Applications: this compound’s lack of reported targets contrasts with well-studied analogs like [3.1.0] (GlyT1 inhibitors) and [2.2.1] (Cathepsin C inhibitors).
Synthetic Challenges :
- The diastereomeric ratio issue in [3.2.2] synthesis contrasts with the stereochemical control achieved in [3.1.0] systems, where asymmetric catalysis is more advanced .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
